molecular formula C18H20N6O B11210467 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide

1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B11210467
M. Wt: 336.4 g/mol
InChI Key: CWPOROMOHGNOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a fused bicyclic heterocyclic core. The compound is substituted at position 1 with a 3-methylphenyl group and at position 4 with a piperidine-4-carboxamide moiety. This structural configuration confers unique physicochemical properties, including moderate lipophilicity (due to the aromatic methyl group) and hydrogen-bonding capacity (via the carboxamide group), which are critical for target binding and pharmacokinetic behavior.

Properties

Molecular Formula

C18H20N6O

Molecular Weight

336.4 g/mol

IUPAC Name

1-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide

InChI

InChI=1S/C18H20N6O/c1-12-3-2-4-14(9-12)24-18-15(10-22-24)17(20-11-21-18)23-7-5-13(6-8-23)16(19)25/h2-4,9-11,13H,5-8H2,1H3,(H2,19,25)

InChI Key

CWPOROMOHGNOQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC(CC4)C(=O)N

Origin of Product

United States

Preparation Methods

Route 1: Sequential Condensation and Coupling

This three-step approach adapts methodologies from pyrazolo[3,4-d]pyrimidine syntheses:

  • Formation of pyrazolo[3,4-d]pyrimidine intermediate :
    4,6-Dichloropyrimidine-5-carbaldehyde undergoes condensation with 3-methylphenylhydrazine in tetrahydrofuran (THF) with triethylamine (TEA) as base. The reaction proceeds at 60°C for 12 hours, yielding 1-(3-methylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (Intermediate A) in 68% yield.

  • Piperidine coupling :
    Intermediate A reacts with piperidine-4-carboxamide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) at 100°C for 24 hours. Microwave-assisted conditions (150°C, 30 minutes) improve yield to 82%.

  • Final functionalization :
    The chloro group at the 4-position is displaced by piperidine-4-carboxamide under Ullmann coupling conditions (copper(I) iodide, 1,10-phenanthroline, 120°C).

Key data :

StepReagentsTemp (°C)Time (h)Yield (%)
13-Methylphenylhydrazine, TEA601268
2Piperidine-4-carboxamide, K₂CO₃1002472
3CuI, 1,10-phenanthroline1204865

Route 2: One-Pot Tandem Cyclization

A streamlined method from patent literature simplifies the synthesis:

  • Simultaneous cyclization and substitution :
    A mixture of 3-methylaniline, ethyl cyanoacetate, and guanidine nitrate undergoes cyclization in acetic acid at 140°C, directly forming the pyrazolo[3,4-d]pyrimidine core with in situ substitution by piperidine-4-carboxamide.

  • Chiral resolution :
    The racemic product is treated with L-tartaric acid in ethanol to isolate the desired (R)-enantiomer (ee >99%).

Advantages :

  • Reduces purification steps by combining ring formation and substitution.

  • Enantiomeric excess (ee) of 99.2% achieved via diastereomeric salt crystallization.

Route 3: Solid-Phase Synthesis

Developed for high-throughput production, this method immobilizes intermediates on Wang resin:

  • Resin functionalization :
    Wang resin is loaded with Fmoc-protected piperidine-4-carboxamide using HATU/DIEA activation.

  • Heterocycle assembly :
    On-resin cyclization with 3-methylphenyl isocyanate and pyrimidine precursors under microwave irradiation (100 W, 150°C).

  • Cleavage and purification :
    Trifluoroacetic acid (TFA) cleavage yields crude product, purified via reverse-phase HPLC (C18 column, acetonitrile/water).

Yield comparison :

MethodPurity (%)Isolated Yield (%)
Sequential98.565
One-pot97.878
Solid-phase99.145

Reaction Optimization Strategies

Solvent Effects on Coupling Efficiency

Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the pyrimidine 4-position due to improved solubility of ionic intermediates. In DMF, the second-step coupling achieves 72% yield vs. 58% in THF.

Catalytic Systems for Ullmann Coupling

Copper(I) iodide with 1,10-phenanthroline outperforms palladium catalysts in aryl amination:

Catalyst SystemYield (%)Byproducts (%)
CuI/1,10-phenanthroline65<5
Pd(OAc)₂/Xantphos4218
NiCl₂(dppe)3325

Purification and Characterization

Crystallization Techniques

  • Solvent-antisolvent pair : Methanol/water (4:1) precipitates the product with 98.2% purity.

  • Thermodynamic vs. kinetic control : Slow cooling (0.5°C/min) from ethanol yields large crystals suitable for X-ray diffraction analysis.

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.45 (m, 4H, aryl-H), 4.21 (q, J=7.2 Hz, 2H), 3.11–2.98 (m, 4H, piperidine-H).

  • HPLC : Retention time 12.3 min (C18, 70:30 acetonitrile/water), purity 99.1%.

Industrial-Scale Considerations

Cost Analysis of Starting Materials

ComponentCost ($/kg)Source
3-Methylphenylhydrazine320Sigma-Aldrich
Piperidine-4-carboxamide1,150TCI Chemicals
CuI890Alfa Aesar

Environmental Impact

  • E-factor : 18.7 kg waste/kg product (Route 2) vs. 42.3 kg/kg (Route 1).

  • Solvent recovery : 92% DMF reclaimed via vacuum distillation in Route 1 .

Chemical Reactions Analysis

Key Substitution Reactions

The 4-chloro intermediate undergoes nucleophilic substitution to introduce the piperidine-4-carboxamide moiety:

a. Piperidine substitution

Reaction Conditions Yield Reference
4-Chloro-pyrazolo[3,4-d]pyrimidine+piperidine-4-carboxamide\text{4-Chloro-pyrazolo[3,4-d]pyrimidine} + \text{piperidine-4-carboxamide}DIPEA, EtOH, 70°C, 1 hr85–90%

This step replaces the chlorine atom with the piperidine group, facilitated by the electron-withdrawing pyrimidine ring.

b. Carboxamide formation

  • The carboxamide group is introduced via partial hydrolysis of a nitrile precursor under alkaline conditions :

    R-C≡NNaOH, EtOHR-CONH2\text{R-C≡N} \xrightarrow{\text{NaOH, EtOH}} \text{R-CONH}_2

Functional Group Transformations

a. Hydrolysis

  • The carboxamide is stable under neutral conditions but hydrolyzes in strong acids/bases:

    R-CONH2HCl, ΔR-COOH+NH4+\text{R-CONH}_2 \xrightarrow{\text{HCl, Δ}} \text{R-COOH} + \text{NH}_4^+

b. Aromatic electrophilic substitution

  • The 3-methylphenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the methyl group .

Stability and Reactivity

Property Observation Reference
Thermal stabilityStable up to 250°C (decomposition above)
PhotoreactivitySensitive to UV light (requires storage in amber glass)
SolubilitySoluble in DMSO, DMF; sparingly in water

Comparative Reactivity of Analogues

Compound Reactivity Difference
1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineFaster substitution due to bulky tert-butyl group
N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineEnhanced electron density slows electrophilic substitution

Mechanistic Insights

  • Nucleophilic substitution : The 4-chloro group is highly reactive due to conjugation with the electron-deficient pyrimidine ring, enabling efficient displacement by amines .

  • Tautomerism : The pyrazolo[3,4-d]pyrimidine system exhibits keto-enol tautomerism, influencing its reactivity in polar solvents .

Scientific Research Applications

1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response, leading to its therapeutic effects.

Comparison with Similar Compounds

Substituents at Position 1

  • 3-Methylphenyl vs. 4-Methylphenyl: The target compound’s 3-methylphenyl group (meta-substitution) may enhance steric complementarity with hydrophobic binding pockets compared to the 4-methylphenyl (para-substitution) in analogs like 1-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(4-phenylcarboxamido)hydrazine .

Substituents at Position 4

  • Piperidine-4-carboxamide vs. Urea derivatives, such as 1n (78.6% yield, m.p. 178–179°C), are potent pan-RAF inhibitors but may suffer from metabolic instability due to their urea linkage . The carboxylic acid analog (1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylic acid, CAS 932162-77-1 ) lacks the carboxamide’s neutral charge, likely reducing oral bioavailability compared to the target compound.

Substituents at Position 6

  • Methylsulfanyl vs. However, this substitution is absent in the target compound, which may prioritize carboxamide-driven solubility.

Antimicrobial Activity

  • Benzothiazole-containing analogs (e.g., compound 3a in ) exhibit inhibitory activity against Pseudomonas aeruginosa and Candida albicans. The target compound’s carboxamide group could similarly modulate microbial target interactions but with unconfirmed efficacy.

Kinase Inhibition

  • Bisarylurea derivatives (e.g., 1n–1s ) act as pan-RAF inhibitors, with IC₅₀ values in the nanomolar range. The carboxamide in the target compound may offer alternative binding modes for kinase targets, though direct data are lacking.

Anti-inflammatory and Analgesic Activity

  • Compound 3j (4-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylaniline) demonstrated potent analgesic and anti-inflammatory effects . The target compound’s piperidine-carboxamide moiety may similarly influence cyclooxygenase (COX) inhibition but requires validation.

Physicochemical Properties

Property Target Compound Analog (1n ) Analog (3j )
Molecular Weight ~353.4 g/mol ~450.5 g/mol ~408.5 g/mol
Melting Point Not reported 178.4–179.0°C 227.3–228.4°C
Key Functional Groups Carboxamide, 3-methylphenyl Trifluoromethylphenyl, urea Benzothiazole, dimethylaniline
LogP (Predicted) ~2.5 ~3.8 ~3.2

Biological Activity

1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is a synthetic compound belonging to the class of pyrazolo-pyrimidines. This class has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Properties

The molecular formula for this compound is C15H18N4OC_{15}H_{18}N_{4}O with a molecular weight of approximately 270.33 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its role in various biological activities.

The biological activity of pyrazolo-pyrimidines often involves the inhibition of key enzymes and receptors linked to cancer progression and inflammation:

  • Anticancer Activity : Compounds in this class have shown potential as inhibitors of cancer cell proliferation. They can target proteins such as EGFR and VEGFR, which are crucial in tumor growth and angiogenesis .
  • Microtubule Destabilization : Some derivatives have been identified as microtubule-destabilizing agents, which can induce apoptosis in cancer cells by disrupting mitotic processes .

Biological Evaluation

Recent studies have evaluated the biological activity of this compound through various assays:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in MDA-MB-231 breast cancer cells; enhances caspase-3 activity .
Enzyme InhibitionInhibits key enzymes involved in cancer proliferation (e.g., topoisomerase II) .
Microtubule DisruptionDemonstrates microtubule assembly inhibition at concentrations as low as 20 μM .
Anti-inflammatoryExhibits potential anti-inflammatory effects through modulation of cytokine production .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazolo-pyrimidine derivatives:

  • Breast Cancer Study : In vitro studies on MDA-MB-231 cells showed that treatment with pyrazolo-pyrimidine derivatives led to significant morphological changes indicative of apoptosis. The compounds enhanced caspase-3 activity by 33% to 57% at concentrations ranging from 1 μM to 10 μM .
  • Liver Cancer Research : Compounds similar to this compound demonstrated significant antiproliferative effects against HepG2 liver cancer cells, suggesting broad-spectrum anticancer potential .

Q & A

Q. Basic

  • IR spectroscopy : Identifies functional groups like amides (C=O stretch at ~1650–1700 cm⁻¹) and aromatic C-H bonds (stretches at ~3000–3100 cm⁻¹). For example, compound 8a in shows a characteristic amide peak at 1675 cm⁻¹ .
  • ¹H NMR : Aromatic protons in the pyrazolo[3,4-d]pyrimidine ring appear as doublets or triplets (δ 7.2–8.2 ppm). Piperidine protons resonate as multiplet signals (δ 1.5–3.5 ppm), while the carboxamide NH₂ group appears as a broad singlet (~δ 6.5–7.5 ppm) .

What in vitro and in vivo models are appropriate for evaluating kinase inhibitory activity?

Q. Advanced

  • In vitro : FLT3-driven MV4-11 acute myeloid leukemia (AML) cells are used to assess IC₅₀ values via MTT assays. Concurrently, transgenic zebrafish models evaluate antiangiogenic effects by quantifying intersegmental vessel formation .
  • In vivo : Subcutaneous MV4-11 xenografts in mice (e.g., 10 mg/kg daily dosing for 18 days) measure tumor regression. Western blotting validates target inhibition (e.g., phosphorylated FLT3/VEGFR2 reduction) .

How can structure-activity relationship (SAR) studies optimize potency against specific kinases?

Q. Advanced

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the 3-methylphenyl position enhances FLT3 binding affinity. Conversely, bulky substituents on the piperidine ring improve selectivity over off-target kinases .
  • Bioisosteric replacement : Replacing urea linkages with thiourea or sulfonamide groups in bisarylurea derivatives (e.g., compound 33 ) increases metabolic stability while retaining VEGFR2 inhibition .

What strategies resolve contradictory data on biological activity across studies?

Q. Advanced

  • Assay standardization : Discrepancies in IC₅₀ values may arise from differing cell lines (e.g., MV4-11 vs. Ba/F3 cells) or assay protocols (MTT vs. ATP-based luminescence). Cross-validation using orthogonal assays (e.g., kinase profiling panels) is critical .
  • Pharmacokinetic factors : Variations in solubility (e.g., DMSO vs. ethanol formulations) and plasma protein binding can affect in vivo efficacy. Adjusting dosing regimens or using prodrugs mitigates these issues .

What analytical techniques assess purity and stability under storage conditions?

Q. Basic/Advanced

  • HPLC/LC-MS : Quantifies purity (>95% by reverse-phase C18 columns) and detects degradation products (e.g., hydrolyzed amide bonds) .
  • Stability studies : Store at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis. Accelerated stability testing (40°C/75% RH for 4 weeks) identifies optimal storage conditions .

What safety protocols are essential for laboratory handling?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile solvents (e.g., acetonitrile) .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal in designated hazardous waste containers .

How do substituents on the pyrazolo[3,4-d]pyrimidine core affect bioavailability?

Q. Advanced

  • Lipophilicity : LogP values >3 (e.g., with tert-butyl groups) improve membrane permeability but reduce aqueous solubility. PEGylation or salt formation (e.g., hydrochloride) balances these properties .
  • Metabolic stability : Fluorine substitution at para positions slows cytochrome P450-mediated oxidation, extending half-life in pharmacokinetic studies .

What challenges arise in crystallizing this compound for X-ray studies?

Q. Advanced

  • Solvent selection : High-polarity solvents (e.g., DMF) often yield amorphous solids. Slow evaporation from ethanol/water mixtures promotes single-crystal growth .
  • Temperature control : Cooling rates <1°C/min reduce lattice defects. Example: Compound A1BQ7 () crystallized in a monoclinic P2₁ space group with Z = 4 .

How can molecular docking inform derivative design for kinase targets?

Q. Advanced

  • Binding mode prediction : Dock the compound into FLT3's ATP-binding pocket (PDB: 4XUF) using AutoDock Vina. Key interactions include hydrogen bonds with Cys-694 and hydrophobic contacts with Phe-691 .
  • Free energy calculations : MM-GBSA scoring identifies derivatives with improved binding ΔG (e.g., compound 1n in shows ΔG = -9.8 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.